An In-depth Technical Guide to 2-Ethyl-5-(fluorosulfonyl)benzoic acid: A Privileged Scaffold for Covalent Probe and Drug Discovery
An In-depth Technical Guide to 2-Ethyl-5-(fluorosulfonyl)benzoic acid: A Privileged Scaffold for Covalent Probe and Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Ethyl-5-(fluorosulfonyl)benzoic acid. It is intended for researchers, scientists, and drug development professionals interested in leveraging the unique reactivity of sulfonyl fluorides and the versatile nature of the benzoic acid scaffold for the development of novel chemical probes and targeted covalent inhibitors.
Introduction: The Convergence of a Covalent Warhead and a Versatile Scaffold
2-Ethyl-5-(fluorosulfonyl)benzoic acid is a bifunctional organic molecule that marries two key motifs of significant interest in contemporary medicinal chemistry and chemical biology: the sulfonyl fluoride "warhead" and the substituted benzoic acid "guidance system." While specific literature on this exact molecule is sparse, a deep understanding of its constituent parts allows for a robust extrapolation of its properties and a clear vision for its potential applications.
The sulfonyl fluoride moiety is recognized as a "privileged warhead" in chemical biology.[1][2] Unlike more common electrophiles that primarily target cysteine residues, sulfonyl fluorides exhibit a broader reactivity profile, capable of forming stable covalent bonds with a range of nucleophilic amino acid residues including serine, threonine, tyrosine, lysine, and histidine.[1][3][4] This versatility significantly expands the landscape of the "druggable" proteome.
Concurrently, the substituted benzoic acid framework is a well-established scaffold in drug discovery, present in numerous approved therapeutic agents.[5][6][7] The substitution pattern on the aromatic ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and, crucially, the specific non-covalent interactions that guide the molecule to its intended biological target.[8][9]
This guide will, therefore, dissect the chemical personality of 2-Ethyl-5-(fluorosulfonyl)benzoic acid by examining its foundational components, projecting its reactivity and biological potential, and providing a framework for its synthesis and characterization.
Core Chemical and Physical Properties
While extensive experimental data for 2-Ethyl-5-(fluorosulfonyl)benzoic acid is not publicly available, its fundamental properties can be summarized from supplier information and chemical structure analysis.
| Property | Value | Source |
| CAS Number | 1955519-92-2 | [10][11][12][13] |
| Molecular Formula | C9H9FO4S | [10][11][12][13] |
| Molecular Weight | 232.23 g/mol | [10][11][12] |
| Physical Form | Solid | [10][11] |
| Purity | Typically ≥95% | [10][11] |
| Storage Conditions | Inert atmosphere, 2-8°C | [10][11][12] |
The structure of 2-Ethyl-5-(fluorosulfonyl)benzoic acid is presented below:
Caption: Chemical structure of 2-Ethyl-5-(fluorosulfonyl)benzoic acid.
The Chemistry of the Sulfonyl Fluoride "Warhead"
The fluorosulfonyl group (-SO₂F) is the reactive center of the molecule, responsible for its covalent modification of proteins. Its utility in chemical biology stems from a finely tuned balance of stability and reactivity.[1]
Reactivity and Mechanism of Covalent Inhibition
Sulfonyl fluorides act as electrophiles, reacting with nucleophilic amino acid residues on target proteins. The general mechanism involves nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonate ester or sulfonamide bond.
Caption: General mechanism of covalent modification by a sulfonyl fluoride.
This two-step process begins with the non-covalent binding of the inhibitor to the protein's active or allosteric site.[14] This initial binding event is guided by the substituents on the aromatic ring. Proximity and proper orientation of the sulfonyl fluoride to a nucleophilic residue then facilitates the irreversible covalent bond formation.[14][15]
Target Residue Selectivity
A key advantage of sulfonyl fluorides is their ability to react with a variety of "non-canonical" nucleophiles beyond cysteine.[3] The local microenvironment of the amino acid residue, including its accessibility and the presence of nearby basic residues that can act as general bases, significantly influences its reactivity towards the sulfonyl fluoride warhead.[3] This allows for the targeting of a broader range of proteins, including those that lack a suitably positioned cysteine.
The Role of the Substituted Benzoic Acid "Guidance System"
The 2-ethyl and 5-carboxylic acid substituents on the benzene ring are critical for directing the molecule to its target and for modulating its overall properties.
-
Carboxylic Acid Group: The carboxylate is a versatile functional group that can engage in hydrogen bonding and ionic interactions with protein residues, often serving as a key anchoring point within a binding pocket.[9] Its acidic nature also influences the solubility and pharmacokinetic profile of the molecule.
-
Ethyl Group: The ethyl group provides a hydrophobic substituent that can interact with nonpolar pockets in a target protein. Its placement ortho to the carboxylic acid will influence the conformation of the carboxyl group and potentially the overall shape of the molecule.
The specific arrangement of these substituents creates a unique three-dimensional pharmacophore that will determine the molecule's binding affinity and selectivity for its protein target.
Potential Applications in Drug Discovery and Chemical Biology
The unique combination of a versatile covalent warhead and a tunable guidance system makes 2-Ethyl-5-(fluorosulfonyl)benzoic acid a highly promising starting point for several applications:
-
Targeted Covalent Inhibitors (TCIs): There is a resurgence of interest in TCIs due to their potential for increased potency, prolonged duration of action, and ability to overcome drug resistance.[16][17][18] 2-Ethyl-5-(fluorosulfonyl)benzoic acid could serve as a scaffold for the development of novel TCIs against a wide range of protein targets, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases.
-
Activity-Based Protein Profiling (ABPP): By incorporating a reporter tag (e.g., an alkyne or azide for click chemistry) onto the benzoic acid scaffold, derivatives of this molecule could be used as activity-based probes to identify and study the activity of enzymes in complex biological systems.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and reactive molecule, it could be used as a starting fragment in FBDD campaigns to identify novel binding pockets on protein targets.
Proposed Synthetic Pathway
Caption: Retrosynthetic analysis for 2-Ethyl-5-(fluorosulfonyl)benzoic acid.
Forward Synthesis Protocol:
-
Esterification: 2-Ethylbenzoic acid is first protected as its ethyl ester to prevent side reactions with the carboxylic acid group during the subsequent chlorosulfonylation step. This can be achieved by reacting 2-ethylbenzoic acid with ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux conditions.[5]
-
Chlorosulfonylation: The resulting ethyl 2-ethylbenzoate is then reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction will introduce a chlorosulfonyl group onto the aromatic ring. The substitution is expected to occur at the position para to the activating ethyl group.
-
Fluorination: The chlorosulfonyl intermediate is then converted to the final sulfonyl fluoride by reaction with a fluoride source, such as potassium fluoride.
-
Hydrolysis: Finally, the ethyl ester is hydrolyzed under acidic or basic conditions to yield the desired 2-Ethyl-5-(fluorosulfonyl)benzoic acid.
Analytical and Spectroscopic Characterization
The structural elucidation of 2-Ethyl-5-(fluorosulfonyl)benzoic acid would rely on a combination of standard spectroscopic techniques. The expected characteristic signals are outlined below.
| Technique | Expected Observations |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- Aromatic protons in the 7-8.5 ppm region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- A quartet and a triplet for the ethyl group protons. |
| ¹³C NMR | - A signal for the carboxylic carbon (~170 ppm).- Aromatic carbon signals in the 120-150 ppm region. The carbon attached to the sulfonyl fluoride group will likely be a doublet due to coupling with ¹⁹F.- Signals for the ethyl group carbons. |
| ¹⁹F NMR | - A singlet or a multiplet (if coupled to aromatic protons) for the sulfonyl fluoride group. |
| IR Spectroscopy | - A broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹).- A strong C=O stretch for the carboxylic acid (~1700 cm⁻¹).[19][20]- Characteristic S=O stretches for the sulfonyl group (~1400-1300 cm⁻¹ and ~1200-1100 cm⁻¹).- A C-F stretch.[20] |
| Mass Spectrometry | - The molecular ion peak corresponding to the exact mass of the compound. |
Safety and Handling
Based on the available safety data for this compound and related structures, 2-Ethyl-5-(fluorosulfonyl)benzoic acid should be handled with care in a well-ventilated fume hood.[10][21]
-
Hazards: The compound is classified as corrosive and an irritant.[10] It is harmful if swallowed and causes severe skin burns and eye damage.[10] The sulfonyl fluoride group can react with moisture to release hydrofluoric acid, which is highly toxic and corrosive.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[21] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[10][12]
Conclusion
2-Ethyl-5-(fluorosulfonyl)benzoic acid represents a promising, yet underexplored, chemical entity with significant potential in the fields of drug discovery and chemical biology. By understanding the distinct roles of its sulfonyl fluoride "warhead" and its substituted benzoic acid "guidance system," researchers can rationally design and synthesize novel covalent probes and inhibitors. The principles and protocols outlined in this guide provide a solid foundation for the investigation and application of this and related molecules in the quest for new therapeutic agents and a deeper understanding of biological systems.
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